N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a trifluoroacetamide group attached to a diethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-diethoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-diethoxyaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound shares a similar diethoxyphenyl structure but differs in the functional groups attached.
4-(2-aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide: Another related compound with different substituents on the aromatic ring.
Uniqueness
N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C12H14F3NO3 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO3/c1-3-18-8-5-6-10(19-4-2)9(7-8)16-11(17)12(13,14)15/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
WRKIUHJNPKCTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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